ethyl2-(aminomethyl)furan-3-carboxylatehydrochloride

Description

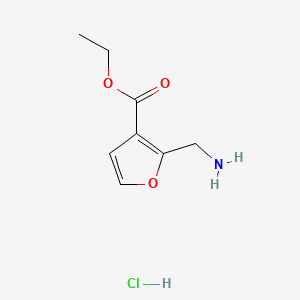

Ethyl 2-(aminomethyl)furan-3-carboxylate hydrochloride is an organic compound featuring a furan ring substituted with an aminomethyl group at the 2-position and an ethyl ester moiety at the 3-position, with a hydrochloride counterion.

Properties

IUPAC Name |

ethyl 2-(aminomethyl)furan-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.ClH/c1-2-11-8(10)6-3-4-12-7(6)5-9;/h3-4H,2,5,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRABCOPXXNLEQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC=C1)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(aminomethyl)furan-3-carboxylate hydrochloride typically involves the reaction of furan-3-carboxylic acid with ethylamine under acidic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production methods for ethyl 2-(aminomethyl)furan-3-carboxylate hydrochloride involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)furan-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(aminomethyl)furan-3-carboxylate hydrochloride has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antiviral and antimicrobial properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-(aminomethyl)furan-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Milnacipran Hydrochloride ()

- Structure: Cyclopropane ring fused with a phenyl group, aminomethyl substituent, and diethylcarboxamide.

- Key Features: Rigid cyclopropane core enhances metabolic stability. Antidepressant activity via serotonin/norepinephrine reuptake inhibition.

- Comparison :

- Unlike the furan-based target compound, Milnacipran’s cyclopropane and phenyl groups confer distinct conformational rigidity and lipophilicity.

- The tertiary amine in Milnacipran (diethylcarboxamide) contrasts with the primary amine in the target compound, affecting bioavailability and receptor interactions .

Metabutoxycaine Hydrochloride ()

- Structure: Benzoate ester with a 2-(diethylamino)ethyl group and a butoxy substituent.

- Key Features :

- Local anesthetic properties due to aromatic ester and tertiary amine.

- Molecular weight: 344.88 g/mol.

- Both compounds share ester groups, but Metabutoxycaine’s diethylaminoethyl chain enhances solubility and membrane penetration .

Ethyl 2-(Azetidin-3-yl)-2-Fluoroacetate Hydrochloride ()

- Structure : Azetidine (4-membered nitrogen ring) with a fluoroacetate ester.

- Key Features: Molecular formula: C₇H₁₃ClFNO₂. Fluorine atom introduces electronegativity and metabolic resistance.

- Comparison: The azetidine ring provides strain-induced reactivity, contrasting with the furan’s planar aromaticity. Fluorine substitution in this compound may enhance binding affinity in drug-receptor interactions compared to the aminomethyl group in the target compound .

Comparative Data Table

Research Findings and Structural Implications

- Aromatic vs. Saturated Rings : Furan (target compound) offers electron-rich aromaticity, while cyclopropane (Milnacipran) and azetidine () introduce strain and reactivity.

- Amine Functionality : Primary amines (target compound) may exhibit higher polarity but lower membrane permeability compared to tertiary amines (Milnacipran, Metabutoxycaine).

- Ester Groups : All compounds include ester moieties, but substitutions (e.g., fluorine in ) modulate stability and bioactivity.

Limitations and Notes

- Evidence Gaps: No direct data on the target compound’s synthesis, stability, or bioactivity were found in the provided sources. Comparisons are inferred from structural analogs.

- Functional Diversity : The hydrochlorides in evidence span antidepressants, anesthetics, and fluorinated intermediates, highlighting the role of substituents in defining applications.

Biological Activity

Ethyl 2-(aminomethyl)furan-3-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Ethyl 2-(aminomethyl)furan-3-carboxylate hydrochloride is synthesized through the reaction of furan-3-carboxylic acid with ethylamine under acidic conditions, typically in an organic solvent like ethanol or methanol. The product is isolated via crystallization. The compound's structure includes a furan ring, which is known for its reactivity and ability to participate in various chemical reactions, including oxidation and substitution reactions.

The biological activity of ethyl 2-(aminomethyl)furan-3-carboxylate hydrochloride is primarily attributed to its ability to interact with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. The furan moiety may also engage in π-π interactions, contributing to the compound's overall biological effects.

Antiviral and Antimicrobial Properties

Research indicates that ethyl 2-(aminomethyl)furan-3-carboxylate hydrochloride exhibits significant antiviral and antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Activity

The compound has also been evaluated for anticancer activity. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of this compound have shown antiproliferative effects against multiple cancer cell lines, indicating its potential as a lead compound in cancer therapy .

Table 1: Summary of Biological Activities

Case Studies

- Antiviral Efficacy : A study demonstrated that ethyl 2-(aminomethyl)furan-3-carboxylate hydrochloride inhibited the replication of influenza virus in cultured cells, showcasing its potential as an antiviral agent.

- Anticancer Research : In a recent investigation, derivatives of this compound were tested against leukemia cell lines. Results indicated a significant reduction in cell viability, with mechanisms involving both necrosis and apoptosis being observed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.